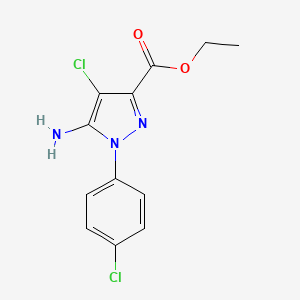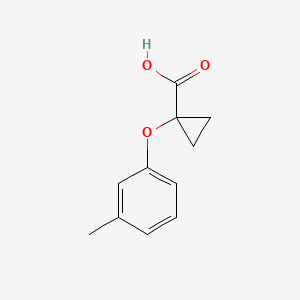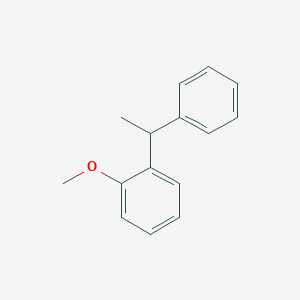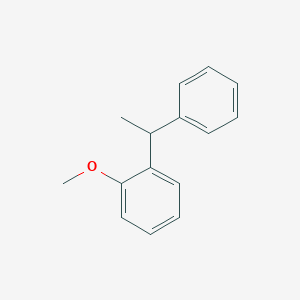
4-(Aziridin-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aziridin-2-yl)butan-1-ol is an organic compound with the molecular formula C6H13NO It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-2-yl)butan-1-ol typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as chloramine or a similar reagent, under basic conditions.
Attachment to Butanol Chain: The aziridine ring is then attached to a butanol chain through nucleophilic substitution reactions. This can be achieved by reacting the aziridine with a suitable butanol derivative, such as 4-chlorobutan-1-ol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
4-(Aziridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aziridine ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Substituted aziridines or ring-opened products
科学的研究の応用
4-(Aziridin-2-yl)butan-1-ol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Aziridin-2-yl)butan-1-ol involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained and reactive, making it susceptible to attack by nucleophiles. This reactivity can be harnessed in various chemical processes, including the formation of covalent bonds with biological molecules, which is of particular interest in medicinal chemistry.
類似化合物との比較
Similar Compounds
2-(Aziridin-1-yl)ethanol: Similar structure but with a shorter carbon chain.
4-(Oxiran-2-yl)butan-1-ol: Contains an oxirane (epoxide) ring instead of an aziridine ring.
Uniqueness
4-(Aziridin-2-yl)butan-1-ol is unique due to its combination of an aziridine ring and a butanol chain, which imparts distinct chemical properties and reactivity. The presence of the aziridine ring makes it more reactive compared to similar compounds with less strained rings, such as oxiranes.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
4-(aziridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C6H13NO/c8-4-2-1-3-6-5-7-6/h6-8H,1-5H2 |
InChIキー |
OGKXDOCALDUGCH-UHFFFAOYSA-N |
正規SMILES |
C1C(N1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)

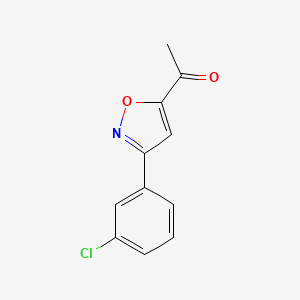

![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)
